N-(4-chloro-2-fluorophenyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea
Overview
Description
N-(4-chloro-2-fluorophenyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea, commonly known as CFU-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of CFU-1 involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, CFU-1 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, CFU-1 has also been shown to inhibit the activity of certain kinases, which are involved in various signaling pathways in cells.
Biochemical and Physiological Effects
CFU-1 has been shown to have various biochemical and physiological effects on cells and tissues. For example, CFU-1 has been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, CFU-1 has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
CFU-1 has several advantages for lab experiments, such as its high potency and selectivity for certain enzymes and proteins. Additionally, CFU-1 has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further research. However, one of the limitations of CFU-1 is its relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on CFU-1. One area of research is the development of more potent and selective analogs of CFU-1 that can be used for various applications. Additionally, further studies are needed to determine the optimal dosing and administration of CFU-1 for various diseases. Finally, more research is needed to determine the long-term safety and efficacy of CFU-1 in clinical trials.
Scientific Research Applications
CFU-1 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a potential anti-cancer agent. Studies have shown that CFU-1 has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, CFU-1 has also been studied for its potential applications in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[1-(2,4-dimethylphenyl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c1-10-4-6-14(11(2)8-10)12(3)20-17(22)21-16-7-5-13(18)9-15(16)19/h4-9,12H,1-3H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEPZDVIEDCOOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)Cl)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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